![molecular formula C17H15NO B14348010 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile CAS No. 93315-24-3](/img/structure/B14348010.png)
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a prop-1-enyl chain, which is further substituted with a 4-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenol and 4-bromobenzonitrile.
Formation of 4-methylphenoxyprop-1-ene: 4-methylphenol is reacted with 3-bromoprop-1-ene in the presence of a base such as potassium carbonate to form 4-methylphenoxyprop-1-ene.
Coupling Reaction: The 4-methylphenoxyprop-1-ene is then coupled with 4-bromobenzonitrile using a palladium-catalyzed Heck reaction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.
Reduction: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase-2 (COX-2) and β-secretase, which are involved in inflammatory and amyloidogenic pathways.
Pathways Involved: It may inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and reduce the expression of inflammatory proteins, thereby exerting anti-inflammatory and neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzonitrile
- 4-[(E)-3-(4-chlorophenoxy)prop-1-enyl]benzonitrile
- 4-[(E)-3-(4-fluorophenoxy)prop-1-enyl]benzonitrile
Uniqueness
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Eigenschaften
CAS-Nummer |
93315-24-3 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-14-4-10-17(11-5-14)19-12-2-3-15-6-8-16(13-18)9-7-15/h2-11H,12H2,1H3/b3-2+ |
InChI-Schlüssel |
PQOMOBUHLFJENH-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


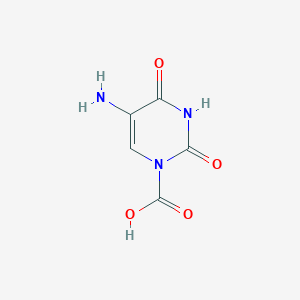

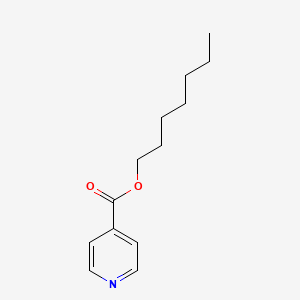

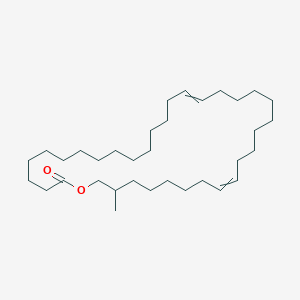
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
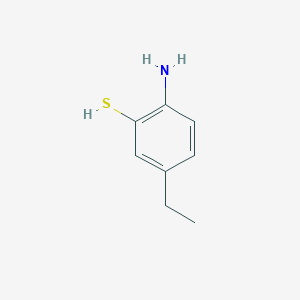
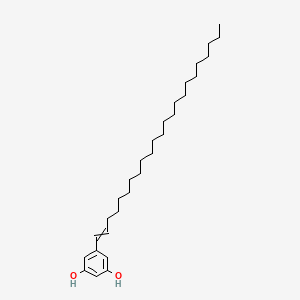
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
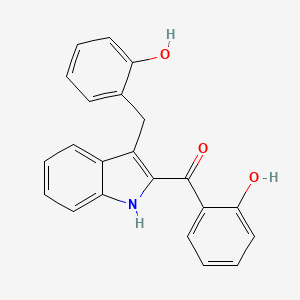

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
